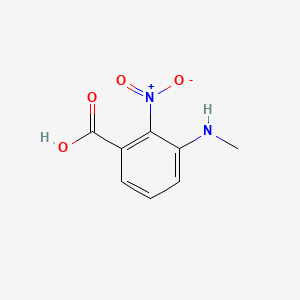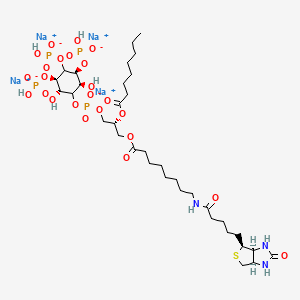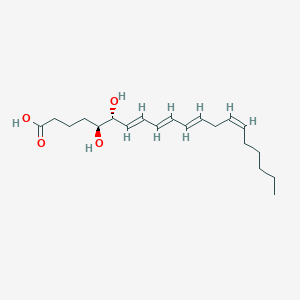
5(S),6(R)-11-trans DiHETE
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5(S),6®-11-trans DiHETE implique généralement l'oxydation enzymatique de l'acide arachidonique. Ce processus est catalysé par les lipooxygénases, qui introduisent des groupes hydroxy à des positions spécifiques sur la molécule d'acide arachidonique. Les conditions de réaction comprennent souvent la présence d'oxygène et de cofacteurs spécifiques qui facilitent l'activité enzymatique .
Méthodes de production industrielle
La production industrielle de 5(S),6®-11-trans DiHETE est moins courante en raison de la complexité des processus enzymatiques impliqués. Les progrès des méthodes biotechnologiques, telles que l'utilisation de micro-organismes génétiquement modifiés, ont montré un potentiel pour une production à grande échelle de ce composé .
Analyse Des Réactions Chimiques
Types de réactions
5(S),6®-11-trans DiHETE subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé davantage pour former d'autres eicosanoïdes.
Réduction : Les réactions de réduction peuvent modifier les groupes hydroxy, modifiant l'activité biologique du composé.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, modifiant potentiellement ses effets physiologiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les réactions se produisent généralement dans des conditions douces pour préserver l'intégrité des groupes hydroxy .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés de l'acide eicosatétraénoïque, chacun ayant des activités biologiques distinctes .
Applications de recherche scientifique
5(S),6®-11-trans DiHETE a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier l'oxydation des lipides et les voies enzymatiques.
Biologie : Les chercheurs étudient son rôle dans la signalisation cellulaire et ses effets sur la dynamique des membranes cellulaires.
Médecine : Ce composé a des applications thérapeutiques potentielles dans le traitement des maladies inflammatoires en raison de ses propriétés anti-inflammatoires.
Mécanisme d'action
Le mécanisme d'action du 5(S),6®-11-trans DiHETE implique son interaction avec des récepteurs spécifiques sur les membranes cellulaires. Il module les voies de signalisation intracellulaire en influençant les niveaux de seconds messagers tels que les ions calcium et l'oxyde nitrique. Ces interactions conduisent à divers effets physiologiques, notamment l'atténuation de l'hyperperméabilité vasculaire et l'inhibition des réponses inflammatoires .
Applications De Recherche Scientifique
5(S),6®-11-trans DiHETE has several scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation and enzymatic pathways.
Biology: Researchers study its role in cellular signaling and its effects on cell membrane dynamics.
Medicine: This compound has potential therapeutic applications in treating inflammatory diseases due to its anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 5(S),6®-11-trans DiHETE involves its interaction with specific receptors on cell membranes. It modulates intracellular signaling pathways by influencing the levels of secondary messengers such as calcium ions and nitric oxide. These interactions lead to various physiological effects, including the attenuation of vascular hyperpermeability and the inhibition of inflammatory responses .
Comparaison Avec Des Composés Similaires
Composés similaires
5(S),11®-DiHETE : Un autre acide dihydroxyeicosatétraénoïque avec des groupes hydroxy à différentes positions.
5(S)-HETE : Un acide hydroxyeicosatétraénoïque avec un seul groupe hydroxy.
5-oxo-ETE : Un dérivé oxydé du 5(S)-HETE avec de puissantes activités biologiques.
Unicité
5(S),6®-11-trans DiHETE est unique en raison de ses positions spécifiques de groupes hydroxy, qui confèrent des activités biologiques distinctes par rapport à d'autres composés similaires. Sa capacité à moduler les fonctions vasculaires et les réponses inflammatoires en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
(5S,6R,7E,9E,11E,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9+,12-11+,15-13+/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZBUUTTYHTDRR-QLMKOMRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


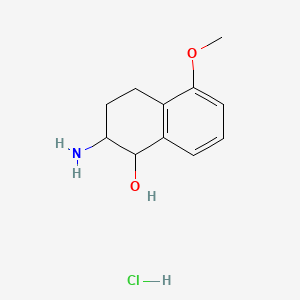
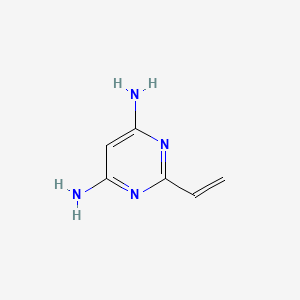

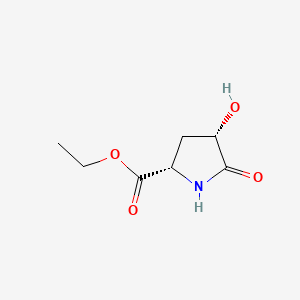

![2-Methylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B570962.png)
